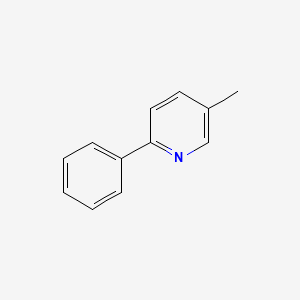

5-Methyl-2-phenylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949783 | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27012-22-2, 64828-54-2 | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-phenylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-phenylpyridine, identified by CAS Number 27012-22-2 , is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its substituted pyridine framework serves as a crucial scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthetic methodologies, purification protocols, and key applications, with a particular focus on its role as a building block in drug discovery. As a vital pharmaceutical intermediate, understanding its synthesis and reactivity is paramount for leveraging its full potential in complex molecular design.[2]

Core Properties and Characterization

This compound is a solid at room temperature, often appearing as a white to off-white crystalline powder.[3] A high purity of at least 97% is typically required for its applications in pharmaceutical synthesis to avoid side reactions and ensure the integrity of the final product.[4]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 27012-22-2 | [1] |

| Molecular Formula | C₁₂H₁₁N | [5] |

| Molecular Weight | 169.22 g/mol | [1] |

| Melting Point | 53.0 to 57.0 °C | [3] |

| Boiling Point | 287.7 °C at 760 mmHg | [5] |

| Density | 1.03 g/cm³ (Predicted) | [3][5] |

| Appearance | White to orange to green powder to crystal | [3] |

Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.5-8.6 ppm (d, 1H): Pyridine ring proton ortho to the nitrogen.

-

δ 7.5-7.7 ppm (m, 3H): Phenyl ring protons and one pyridine ring proton.

-

δ 7.3-7.5 ppm (m, 2H): Phenyl ring protons.

-

δ 7.1-7.2 ppm (d, 1H): Pyridine ring proton.

-

δ 2.4 ppm (s, 3H): Methyl group protons.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 158-159 ppm: Pyridine carbon attached to the phenyl group.

-

δ 148-149 ppm: Pyridine carbon ortho to the nitrogen.

-

δ 139-140 ppm: Phenyl carbon attached to the pyridine ring.

-

δ 137-138 ppm: Pyridine carbon meta to the nitrogen.

-

δ 130-131 ppm: Pyridine carbon bearing the methyl group.

-

δ 128-129 ppm: Phenyl carbons (CH).

-

δ 127-128 ppm: Phenyl carbons (CH).

-

δ 122-123 ppm: Pyridine carbon.

-

δ 18-19 ppm: Methyl carbon.

Infrared (IR) Spectroscopy: Key stretches are expected around 3050 cm⁻¹ (aromatic C-H), 2950 cm⁻¹ (aliphatic C-H), 1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretching), and fingerprint region absorptions characteristic of the substitution pattern.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. These methods are favored for their high yields, mild reaction conditions, and broad functional group tolerance.[6]

Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the pyridine and phenyl rings. A common approach involves the reaction of a halogenated methylpyridine with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to achieve the high purity required for subsequent applications. Flash column chromatography is a standard and effective method.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase. For basic compounds like pyridines, it may be beneficial to use silica gel deactivated with triethylamine to prevent peak tailing.[7]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[7] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[7]

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack the column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is influenced by the electronic properties of both the pyridine and phenyl rings. The pyridine nitrogen acts as a directing group in certain reactions, such as C-H activation, facilitating functionalization at the ortho position of the phenyl ring. The methyl group is an electron-donating group, which can influence the nucleophilicity of the pyridine ring.

Applications in Drug Development and Materials Science

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this scaffold have been investigated for a range of therapeutic areas.

-

Antimicrobial Agents: Thiazolo[4,5-b]pyridin-2-ones derived from a 5-methyl-7-phenylpyridine core have shown promising antimicrobial activity against pathogenic bacteria.[8]

-

Insecticidal Activity: Certain 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal properties.

-

Pharmaceutical Intermediates: As a versatile building block, this compound is crucial for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its structure allows for further functionalization to fine-tune the pharmacological properties of a lead compound.

-

Materials Science: Phenylpyridine derivatives are also utilized as ligands in the development of functional metal complexes and as building blocks for small molecule semiconductors.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 10. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and discovery of 5-Methyl-2-phenylpyridine

An In-depth Technical Guide to the Synthesis and Discovery of 5-Methyl-2-phenylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and significance of this compound, a key heterocyclic scaffold. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into both modern and classical synthetic methodologies. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, as well as the elegant ring-forming strategy of the Kröhnke synthesis. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to serve as a practical and authoritative resource. The discussion is grounded in authoritative sources to ensure scientific integrity, supplemented by data tables and workflow diagrams to enhance understanding and application.

The 2-Arylpyridine Scaffold: A Privileged Structure

The pyridine ring is a fundamental heterocyclic motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylpyridine scaffold gains significant attention due to its unique electronic and steric properties. These compounds serve as crucial intermediates and are integral components of many biologically active molecules and ligands for functional metal complexes.[3] this compound (CAS 27012-22-2) is a representative member of this class, embodying the structural features that make these compounds valuable building blocks in synthetic chemistry.[4][5] This guide will focus on the primary methods for its construction and its place within the broader context of chemical science.

Synthetic Strategies for this compound

The construction of the this compound framework can be approached in two primary ways: by forming the C-C bond between a pre-existing pyridine ring and a phenyl group, or by constructing the pyridine ring itself from acyclic precursors.

Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forming C(sp²)–C(sp²) bonds and are widely used in the synthesis of biaryl compounds, including 2-arylpyridines.[6][7] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions.[8]

The Suzuki-Miyaura coupling is a favored method that joins an organoboron reagent with an organic halide.[6][9] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[7] The synthesis of this compound can be achieved by coupling phenylboronic acid with 2-halo-5-methylpyridine.

Reaction Scheme:

(5-Methylpyridin-2-yl)-halide + Phenylboronic Acid ---(Pd Catalyst, Base)--> this compound

Catalytic Cycle Mechanism:

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-5-methylpyridine, forming a Pd(II) intermediate.[7]

-

Transmetalation: The organic group from the phenylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7][8]

-

Reductive Elimination: The two organic fragments (the phenyl and pyridyl groups) are coupled and eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8]

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 2-arylpyridines.

Experimental Protocol: Suzuki-Miyaura Synthesis

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like Na₃PO₄ (3.0 eq).[6][11]

-

Solvent Addition: Add a suitable degassed solvent, such as a mixture of dioxane and water.[6]

-

Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

The Negishi coupling is another cornerstone of C-C bond formation, utilizing organozinc reagents.[12] It is particularly valued for its high reactivity and functional group tolerance.[13][14] The synthesis of this compound would involve coupling a pyridylzinc reagent with a phenyl halide or, more commonly, a phenylzinc reagent with a halopyridine.[12][15] The catalytic cycle is analogous to the Suzuki coupling, differing primarily in the transmetalation step where the organozinc compound transfers its organic group to the palladium center.[7] This method is especially useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.[16]

Classical Approach: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful, convergent method for preparing highly functionalized pyridines from acyclic precursors.[1][17] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[18]

Reaction Scheme:

To synthesize this compound, the required precursors would be a phenyl-substituted α-pyridinium methyl ketone and an α,β-unsaturated carbonyl bearing a methyl group that will become the C5-substituent.

Mechanism:

The reaction proceeds via a cascade mechanism:[17][18]

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

-

Michael Addition: The ylide acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound (the Michael acceptor) to form a 1,5-dicarbonyl intermediate.

-

Cyclization & Aromatization: The 1,5-dicarbonyl intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and dehydration to yield the aromatic pyridine ring.[19]

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Experimental Protocol: Kröhnke Pyridine Synthesis

-

Reactant Mixture: In a round-bottom flask, dissolve the appropriate α-pyridinium methyl ketone salt (e.g., 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide, 1.0 eq) and the α,β-unsaturated ketone (e.g., 3-buten-2-one, to provide the methyl group at the 5-position, 1.1 eq) in a solvent like glacial acetic acid or methanol.[17]

-

Nitrogen Source: Add ammonium acetate (a significant excess, e.g., 10 eq) as the nitrogen source.[18]

-

Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Workup: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over a suitable drying agent, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the target compound.

Physicochemical Properties and Data

Quantitative data for this compound has been compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 27012-22-2 | [4][5] |

| Molecular Formula | C₁₂H₁₁N | [4][20] |

| Molecular Weight | 169.22 g/mol | [4][5] |

| IUPAC Name | This compound | [4][21] |

| Boiling Point | 287.7°C at 760 mmHg | [5] |

| Density | 1.03 g/cm³ | [5] |

| InChIKey | ZYLPQYYLLRBVOK-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=CN=C(C=C1)C2=CC=CC=C2 | [4][5] |

Discovery and Significance

The "discovery" of a simple molecule like this compound is not a singular event but is embedded in the broader history of developing synthetic methods for substituted pyridines. Its significance lies in its utility as a molecular building block. The 2-phenylpyridine core is a well-established pharmacophore and a privileged ligand structure.

-

Agrochemicals: Research has demonstrated that derivatives of the 2-phenylpyridine scaffold exhibit potent insecticidal activity, highlighting the potential for developing new crop protection agents based on this core structure.[3]

-

Medicinal Chemistry: The pyridine nucleus is a cornerstone of drug design. The specific substitution pattern of this compound can be exploited to fine-tune steric and electronic properties in the design of novel therapeutic agents.

-

Materials Science: As a bidentate ligand, 2-arylpyridines are crucial in coordination chemistry and the development of functional materials, including phosphorescent materials for organic light-emitting diodes (OLEDs) and catalysts.

Conclusion

This compound is a valuable heterocyclic compound whose synthesis is accessible through a variety of robust and well-understood chemical transformations. Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and modular route starting from pre-formed pyridine rings. Concurrently, classical methods like the Kröhnke synthesis provide a powerful alternative for constructing the pyridine core from simple acyclic precursors. The strategic importance of this compound and its derivatives in fields ranging from drug discovery to materials science underscores the continued relevance of developing and refining synthetic pathways to access this privileged scaffold. This guide has provided the theoretical framework and practical protocols to empower researchers in their synthetic endeavors involving this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benchchem.com [benchchem.com]

- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. chemscene.com [chemscene.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

5-Methyl-2-phenylpyridine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Methyl-2-phenylpyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 27012-22-2), a key heterocyclic building block in materials science and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a definitive analytical profile of the compound. Each section details the causality behind experimental choices, presents data in a clear, tabular format, and provides field-proven insights into spectral interpretation. Methodologies are validated with authoritative citations and presented alongside detailed experimental protocols and logical diagrams to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as 6-phenyl-3-picoline, is a disubstituted pyridine derivative featuring a phenyl group at the 2-position and a methyl group at the 5-position. Its chemical structure combines the aromaticity of both pyridine and benzene rings, making it a valuable synthon and ligand. The precise characterization of its molecular structure is paramount for its application in organic synthesis, coordination chemistry, and materials science.[1] This guide establishes a foundational spectroscopic reference for the compound.

Molecular Structure and Properties:

-

Molecular Formula: C₁₂H₁₁N[2]

-

Molecular Weight: 169.22 g/mol [2]

-

CAS Number: 27012-22-2[2]

-

Appearance: White to orange solid

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. The spectrum of this compound displays distinct signals for the methyl group, the three protons on the pyridine ring, and the five protons on the phenyl ring. The data presented is a representative compilation from experimental results obtained in deuterated chloroform (CDCl₃).[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.51 - 8.54 | Singlet (s) | - | 1H | H-6 (Pyridine) |

| 7.96 - 8.00 | Doublet (d) | 7.5 - 8.0 | 2H | H-2', H-6' (Phenyl, ortho) |

| 7.60 - 7.61 | Doublet (d) | 8.0 - 8.1 | 1H | H-3 (Pyridine) |

| ~7.49 | Multiplet (m) | - | 3H | H-3', H-4', H-5' (Phenyl, meta/para) & H-4 (Pyridine) |

| 2.34 - 2.35 | Singlet (s) | - | 3H | -CH₃ |

Note: The multiplet around 7.49 ppm contains overlapping signals from the meta and para protons of the phenyl ring and the H-4 proton of the pyridine ring.[3]

Expertise & Causality: The choice of a 400 MHz spectrometer provides sufficient resolution to separate most signals. The downfield shift of the pyridine protons (H-6, H-3) is due to the deshielding effect of the electronegative nitrogen atom. The singlet nature of H-6 is characteristic of its position, lacking adjacent protons for coupling. The methyl group protons appear as a sharp singlet in the upfield region, as expected.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments. The proton-decoupled ¹³C NMR spectrum of this compound shows 10 distinct aromatic carbon signals and one aliphatic signal for the methyl group, consistent with its molecular structure.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 - 154.8 | C-2 (Pyridine) |

| 149.8 - 150.1 | C-6 (Pyridine) |

| 139.2 - 139.4 | C-1' (Phenyl) |

| 137.1 - 137.3 | C-4 (Pyridine) |

| 131.4 - 131.6 | C-5 (Pyridine) |

| 128.6 - 128.7 | C-3', C-5' (Phenyl) |

| 128.4 - 128.6 | C-4' (Phenyl) |

| 126.5 - 126.7 | C-2', C-6' (Phenyl) |

| 119.8 - 120.0 | C-3 (Pyridine) |

| 17.9 - 18.2 | -CH₃ |

Expertise & Causality: The quaternary carbons (C-2, C-5, C-1') appear as sharp, less intense signals. The carbons attached to nitrogen (C-2, C-6) are significantly deshielded and appear far downfield. The methyl carbon signal is found in the typical aliphatic region (~18 ppm). These assignments are based on established chemical shift ranges and are confirmed by data from similar structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations corresponding to aromatic C-H bonds, C=C and C=N double bonds within the rings, and aliphatic C-H bonds of the methyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (-CH₃) |

| 1604 | Medium | Aromatic C=C/C=N Ring Stretch |

| 1566 | Medium | Aromatic C=C/C=N Ring Stretch |

| 835 | Medium | C-H Out-of-plane Bend (Aromatic) |

| 775 | Strong | C-H Out-of-plane Bend (Phenyl Ring) |

| 693 | Strong | C-H Out-of-plane Bend (Phenyl Ring) |

Data sourced from Abramovitch et al. (1963).[5]

Expertise & Causality: The bands above 3000 cm⁻¹ are definitive for C-H stretching in sp² hybridized carbons (aromatic rings). The strong absorptions between 1500-1610 cm⁻¹ are characteristic of the skeletal vibrations of the pyridine and benzene rings. The strong bands below 900 cm⁻¹ correspond to C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic rings.[5] The pattern observed is consistent with a 2,5-disubstituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI), this compound is expected to show a strong molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169, corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Ion | Formula | Notes |

| 169 | [M]⁺ | [C₁₂H₁₁N]⁺ | Molecular Ion |

| 168 | [M-H]⁺ | [C₁₂H₁₀N]⁺ | Loss of a hydrogen radical, often from the methyl group |

| 154 | [M-CH₃]⁺ | [C₁₁H₈N]⁺ | Loss of a methyl radical |

| 141 | [M-H-HCN]⁺ | [C₁₁H₉]⁺ | Subsequent loss of hydrogen cyanide from the [M-H]⁺ ion |

Expertise & Causality: The fragmentation pathway is initiated by the ionization of the molecule. The molecular ion [M]⁺ is typically the peak of highest m/z. A common fragmentation for alkyl-substituted aromatics is the loss of a hydrogen radical to form a stable benzyl-type cation, resulting in the [M-H]⁺ peak at m/z 168. The cleavage of the methyl group leads to the [M-CH₃]⁺ ion at m/z 154. Subsequent fragmentation of the pyridine ring, such as the loss of hydrogen cyanide (HCN, 27 amu), is also a characteristic pathway for pyridine derivatives.

Caption: Proposed EI Mass Spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the spectroscopic analysis of this compound, designed to be self-validating and reproducible.

NMR Spectroscopy Workflow

References

1H and 13C NMR chemical shifts for 5-Methyl-2-phenylpyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methyl-2-phenylpyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. By integrating established spectroscopic principles with data from analogous structures, we present a comprehensive analysis of the chemical shifts and coupling patterns. This document serves as a practical reference for researchers, scientists, and professionals in drug development, providing not only spectral data interpretation but also a robust experimental protocol for data acquisition.

Introduction to this compound and NMR Analysis

This compound (C₁₂H₁₁N) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position.[1] Such substituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science.[2] The precise characterization of these molecules is critical, and NMR spectroscopy stands as the primary tool for elucidating their exact structural features in solution.[3]

Understanding the ¹H and ¹³C NMR spectra involves analyzing chemical shifts (δ), which are governed by the local electronic environment of each nucleus. Factors such as inductive effects from the electronegative nitrogen atom, resonance effects, and the magnetic anisotropy of the aromatic rings play a crucial role in determining the final spectral appearance.[4][5] This guide will dissect these influences to assign the resonances observed for this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for the methyl group and the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic fields of both aromatic rings. The assignments below are predicted based on analysis of structurally similar compounds, such as 2-phenylpyridine and 3-methyl-2-phenylpyridine.[6]

-

H6 (Pyridine Ring): The proton at the 6-position is adjacent to the electronegative nitrogen atom, which causes significant deshielding. This proton is expected to appear furthest downfield in the aromatic region, likely as a singlet or a narrow doublet due to a small four-bond coupling to H4.

-

H3 & H4 (Pyridine Ring): These protons form an AX or AB system. H4 is expected to be a doublet of doublets, coupled to both H3 and H6 (if coupling is resolved). H3 will appear as a doublet, coupled to H4. The methyl group at the 5-position will have a minor shielding effect on these protons compared to an unsubstituted pyridine.

-

Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): The protons of the phenyl ring will exhibit a complex multiplet pattern. The ortho-protons (H2'/H6') are deshielded due to their proximity to the pyridine ring and will appear downfield. The meta- (H3'/H5') and para- (H4') protons will appear slightly more upfield, with their signals overlapping in a multiplet.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the influence of the nitrogen atom and the phenyl substituent.[7]

-

Pyridine Ring Carbons:

-

C2 and C6: These carbons are adjacent to the nitrogen and are significantly deshielded, causing them to appear far downfield. C2, being substituted with the phenyl group, will be the most deshielded carbon of the pyridine ring.

-

C4: This carbon is also deshielded by the nitrogen atom, though to a lesser extent than C2 and C6.

-

C3 and C5: These carbons are least affected by the nitrogen's deshielding and will appear more upfield relative to the other pyridine carbons. C5, bearing the methyl group, will have its chemical shift influenced by the substituent effect.

-

-

Phenyl Ring Carbons:

-

C1' (ipso-carbon): The carbon atom of the phenyl ring directly attached to the pyridine ring will appear as a quaternary signal in the aromatic region.

-

C2'/C6', C3'/C5', C4': These protonated carbons will appear in the typical aromatic range of ~125-130 ppm. The ortho- and para-carbons (C2'/C6' and C4') often show slightly different shifts from the meta-carbons (C3'/C5') due to electronic effects.

-

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon in the molecule, appearing far upfield in the aliphatic region, typically between 20-25 ppm.[8]

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts for this compound, referenced to Tetramethylsilane (TMS), are summarized in the table below. Data is based on analysis of related structures in CDCl₃.[6]

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~ 2.40 | Singlet (s) | ~ 20.0 |

| H3 | ~ 7.20 | Doublet (d) | ~ 122.0 |

| H4 | ~ 7.60 | Doublet (d) | ~ 138.0 |

| H6 | ~ 8.60 | Singlet (s) | ~ 147.0 |

| H2'/H6' | ~ 7.95 | Multiplet (m) | ~ 128.5 |

| H3'/H5'/H4' | ~ 7.45 | Multiplet (m) | ~ 129.0 |

| C2 | - | - | ~ 158.0 |

| C5 | - | - | ~ 131.0 |

| C1' | - | - | ~ 140.0 |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11]

-

Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).[11]

-

Transfer and Filtration: Gently agitate the vial to dissolve the sample completely. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[12] This step is critical to ensure magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]

Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

Insertion and Locking: Carefully insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard one-pulse sequence.

-

Spectral Width: Set to approximately 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse sequence.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

References

- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. organomation.com [organomation.com]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-Depth Technical Guide to the Crystal Structure Determination of 5-Methyl-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of the organic compound 5-Methyl-2-phenylpyridine. While the specific crystallographic data for this compound is held within the Cambridge Structural Database (CSD) under the deposition number 603016, this guide focuses on the complete experimental and computational workflow, offering field-proven insights for researchers engaged in structural chemistry.[1]

Introduction to this compound and the Significance of Crystal Structure Analysis

This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N.[1] Its structure, featuring both a pyridine and a phenyl ring, makes it a valuable scaffold in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs many of its key physicochemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for polymorph screening, formulation development, and intellectual property protection. In materials science, the crystal packing can influence optical and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 169.22 g/mol | --INVALID-LINK-- |

| Melting Point | 53.0 to 57.0 °C | --INVALID-LINK-- |

| Boiling Point | 166 °C / 16 mmHg | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Experimental Methodology: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of a crystallographic model. The causality behind each experimental choice is crucial for obtaining high-quality crystals suitable for diffraction analysis.

Synthesis of this compound

A common and efficient method for the synthesis of 2-phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a pyridine halide with a phenylboronic acid. In the case of this compound, 2-bromo-5-methylpyridine would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base.

Protocol for Synthesis (Illustrative):

-

To a degassed mixture of toluene and water, add 2-bromo-5-methylpyridine, phenylboronic acid, and sodium carbonate.

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Single Crystal Growth

The cornerstone of a successful crystal structure determination is the growth of a high-quality single crystal. For small organic molecules like this compound, several techniques can be employed. The choice of solvent is critical and is often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound. The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.

Step-by-Step Protocol for SC-XRD:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Hypothetical Structural Analysis and Interpretation of this compound

Disclaimer: The specific crystallographic data for this compound (CCDC 603016) was not publicly accessible at the time of writing. The following section provides a hypothetical analysis based on the known chemical structure of the molecule and general principles of structural chemistry. This is intended to illustrate the type of information that would be derived from the actual crystal structure data.

A complete crystallographic study would provide precise details on the molecular geometry, intermolecular interactions, and the overall crystal packing.

Table 2: Template for Crystallographic Data of this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₁₁N |

| Formula Weight | 169.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Molecular Geometry

The analysis of the molecular geometry would involve a detailed examination of bond lengths, bond angles, and torsion angles.

-

Pyridine and Phenyl Rings: Both the pyridine and phenyl rings are expected to be largely planar. The dihedral angle between the mean planes of these two rings would be a key structural parameter, indicating the degree of twist between them. This angle is influenced by steric hindrance and electronic effects.

-

Bond Lengths and Angles: The C-C bond lengths within the phenyl ring would be expected to be around 1.39 Å. In the pyridine ring, the C-N bonds would be shorter than the C-C bonds. The bond angles within the rings would be close to 120°, consistent with sp² hybridization.

Intermolecular Interactions and Crystal Packing

The way in which the molecules of this compound pack in the crystal lattice is determined by a network of non-covalent intermolecular interactions.

-

π-π Stacking: The aromatic phenyl and pyridine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial in stabilizing the crystal structure.

-

C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the electron-rich π systems of neighboring molecules.

-

C-H···N Interactions: A weak hydrogen bond could potentially form between a C-H bond of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule.

Conclusion

The determination of the crystal structure of this compound, and indeed any small molecule, is a systematic process that combines chemical synthesis, meticulous crystallization, and sophisticated diffraction analysis. The resulting structural information is invaluable for understanding and predicting the solid-state properties of the compound, which is of critical importance in fields such as drug development and materials science. While the specific structural details of this compound are curated within the Cambridge Structural Database, the methodologies and principles outlined in this guide provide a robust framework for researchers undertaking similar structural investigations.

References

A Technical Guide to 5-Methyl-2-phenylpyridine: Sourcing, Synthesis, and Application for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-phenylpyridine (CAS No. 27012-22-2), a heterocyclic building block of significant interest to researchers in drug discovery, materials science, and chemical synthesis. We delve into the critical aspects of its commercial availability, offering a comparative analysis of key suppliers to aid in procurement decisions. A detailed, field-proven synthesis protocol is presented, emphasizing the catalytic choices and reaction mechanisms that ensure high yield and purity. Furthermore, this guide explores the compound's applications as a privileged scaffold in medicinal chemistry and as a versatile ligand. Finally, essential guidelines for quality control, safe handling, and storage are outlined to ensure experimental integrity and laboratory safety.

Introduction: The Strategic Value of this compound

This compound, also known as 6-phenyl-3-picoline, is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N.[1][2] Its structure, featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl group at the 5-position, makes it a strategically important intermediate. The pyridine moiety acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a concept often exploited in drug design through the "phenyl-pyridyl switch". This modification can enhance binding affinity, improve metabolic stability, and modulate solubility. Consequently, this scaffold is integral to the development of pharmaceuticals, agrochemicals, and functional materials.[3][4][5] Understanding its procurement landscape, synthesis, and handling is therefore paramount for any research and development program that utilizes it.

Chemical and Physical Properties:

-

Molecular Formula: C₁₂H₁₁N[1]

-

Molecular Weight: 169.22 g/mol [1]

-

Appearance: White to orange or green powder/crystal

-

Boiling Point: ~166°C at 16 mmHg[6]

-

IUPAC Name: this compound[1]

Commercial Availability and Supplier Analysis

Sourcing high-quality this compound is the foundational step for any successful research endeavor. The purity of this intermediate is a critical parameter, as impurities can introduce unwanted side reactions, complicate purification of the final product, and yield unreliable experimental data.[7] A minimum purity of 97% is the accepted standard for most applications to avoid these pitfalls.[7][8]

Comparative Supplier Overview

A variety of chemical suppliers offer this compound, differing in available grades, quantities, and lead times. The following table summarizes offerings from prominent vendors to assist in procurement planning.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Ambeed) | 27012-22-2 | 97% | 250 mg, 1 g, 5 g, 25 g | Marketed through Aldrich Partner Program.[8] |

| Tokyo Chemical Industry (TCI) | 27012-22-2 | >98.0% (GC) | 200 mg, 1 g | Product number M2969. |

| Acros Organics (acints) | 27012-22-2 | 95%+ | 1 g, 5 g, 10 g | Typically has a 2-3 week lead time.[9] |

| BLD Pharm | 27012-22-2 | --- | Custom | Sealed in dry, room temperature storage.[10] |

| Alfa Chemistry | 27012-22-2 | 96% | Custom | Catalog number ACM27012222.[2] |

Supplier Selection Workflow

The process of selecting a suitable supplier involves more than just comparing prices. It requires a logical workflow to balance project requirements such as purity, scale, timeline, and documentation needs.

Caption: Logical workflow for selecting a chemical supplier.

Synthesis and Manufacturing

While commercially available, understanding the synthesis of this compound is crucial for process development, impurity profiling, and potential scale-up. The most efficient and scalable methods often involve catalytic cyclization reactions.

Vapor-Phase Catalytic Synthesis

A robust method for synthesizing this compound is the vapor-phase cyclization of readily available starting materials: acetophenone, propionaldehyde, formaldehyde, and ammonia.[3] This reaction is typically performed at elevated temperatures over a solid-acid catalyst, such as a zeolite.

Causality of Component Selection:

-

Reactants: Acetophenone provides the phenyl ring and one carbon of the pyridine core. Propionaldehyde and formaldehyde, in the presence of ammonia, form the remaining carbon-nitrogen backbone of the heterocyclic ring.

-

Catalyst: Zeolites like HY are chosen for their high acidity, thermal stability, and shape-selective properties.[3] The pore structure and acid sites facilitate the complex series of condensation, cyclization, and dehydrogenation steps. Modifying the zeolite with a metal ion, such as Cobalt (Co), can further enhance the yield.[3]

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol is adapted from the vapor-phase synthesis described in the literature.[3] It is a self-validating system where product yield and purity are directly correlated with the precise control of reaction parameters.

Materials:

-

Acetophenone

-

Propionaldehyde

-

Formaldehyde (37% aqueous solution)

-

Ammonia (aqueous solution)

-

HY Zeolite catalyst (or 3 wt% CoHY for higher yield)

-

Fixed-bed quartz reactor

-

High-temperature furnace

-

Syringe pump

-

Gas chromatograph (GC) for analysis

Methodology:

-

Catalyst Preparation: Pack a fixed-bed quartz reactor with the HY or CoHY zeolite catalyst.

-

Activation: Activate the catalyst by heating it under a flow of nitrogen gas at 500°C for 3-4 hours to remove adsorbed water and impurities.

-

Reactant Feed Preparation: Prepare a molar feed ratio of acetophenone to propionaldehyde of 1:1 for optimal yield.[3] The amounts of formaldehyde and ammonia should be kept constant as determined by preliminary optimization runs.

-

Reaction Execution:

-

Reduce the reactor temperature to the target of 400°C.[3]

-

Using a syringe pump, introduce the liquid reactant mixture into a pre-heating zone to ensure complete vaporization before it contacts the catalyst bed.

-

Maintain a weight hour space velocity (WHSV) of 0.5 h⁻¹ to ensure sufficient residence time for the reaction to proceed.[3]

-

-

Product Collection: The gaseous product stream exiting the reactor is cooled using a condenser. The resulting liquid is collected in a chilled trap.

-

Analysis: The collected organic layer is analyzed by Gas Chromatography (GC) to determine the conversion of acetophenone and the yield of this compound and other byproducts.

Caption: Workflow for the catalytic synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its role as a versatile building block.

-

Medicinal Chemistry: Phenylpyridine derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[3] They are recognized as "privileged scaffolds" because they can interact with a wide range of biological targets. For instance, 2-phenylpyridine is a known starting material for potent HIV protease inhibitors.[3] The strategic placement of the methyl group on the pyridine ring allows for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.

-

Agrochemicals: Substituted phenylpyridines are used in the development of novel insecticides, herbicides, and other crop protection agents.[3][4] The pyridine core is a common feature in many bioactive agricultural compounds.

-

Materials Science: As a bidentate ligand, this compound can be used to prepare coordination complexes with various metals. These complexes are investigated for applications in catalysis, organic light-emitting diodes (OLEDs), and as small molecule semiconductor building blocks.

Quality Control, Handling, and Safety

Strict adherence to safety and handling protocols is mandatory when working with this compound.

Quality Control

Purity verification is essential. The primary analytical technique is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification and quantification. A Certificate of Analysis (CoA) from the supplier should always be requested and reviewed before use.[8]

Handling and Storage

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, often under an inert atmosphere like argon or nitrogen to prevent degradation.[8][10] The recommended storage is at room temperature.[8]

-

Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid creating dust. Take precautionary measures against static discharge.[11]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][8] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][8] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[8] |

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a high-value chemical intermediate with critical applications in drug discovery and materials science. Its successful use is contingent upon sourcing high-purity material from reliable vendors, understanding its synthetic pathways for potential scale-up or derivatization, and adhering to strict safety and handling protocols. This guide provides the foundational technical knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their research and development workflows.

References

- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 27012-22-2 [sigmaaldrich.com]

- 9. 27012-22-2 | MFCD04114180 | 5-Methyl-2-phenyl-pyridine | acints [acints.com]

- 10. 27012-22-2|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

Health and safety data for 5-Methyl-2-phenylpyridine

An In-depth Technical Guide to the Health and Safety of 5-Methyl-2-phenylpyridine

Introduction

This compound (CAS No: 27012-22-2), also known as 6-Phenyl-3-picoline, is a substituted pyridine derivative utilized in various fields of chemical synthesis and research. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of robust safety protocols are paramount for protecting the health and safety of researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the health and safety data for this compound, moving beyond mere compliance to instill a culture of safety grounded in scientific principles. The protocols and recommendations herein are designed to be self-validating systems, ensuring a proactive approach to risk mitigation in the laboratory environment.

Section 1: Chemical and Physical Identity

A foundational element of laboratory safety is the accurate identification of a substance and its physical properties. These characteristics often dictate handling, storage, and emergency response procedures.

| Property | Value | Source(s) |

| CAS Number | 27012-22-2 | [1] |

| Molecular Formula | C₁₂H₁₁N | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Synonyms | 6-Phenyl-3-picoline, 2-Phenyl-5-methylpyridine | [3][4] |

| Appearance | White to Orange to Green powder to crystal | [4][5] |

| Melting Point | 53-57 °C | [2][6] |

| Boiling Point | 287.7 °C at 760 mmHg; 166 °C at 16 mmHg | [2][6][7][8] |

| Density | ~1.03 g/cm³ | [2][7] |

| Flash Point | 121.1 °C | [2][7] |

| Physical Form | Solid at room temperature | [5] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are associated with its irritant properties. A detailed toxicological profile is not extensively documented in publicly available literature; therefore, a cautious approach, assuming potential for uncharacterized hazards, is warranted.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity - Single Exposure (Potential) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |

Expert Analysis of Hazards:

-

Skin Irritation (H315): As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon direct contact with the skin.[1] The causality lies in the chemical's ability to disrupt the lipid barrier of the epidermis, leading to localized damage. Repeated or prolonged exposure without protective measures can exacerbate this condition.

-

Serious Eye Irritation (H319): This is the most significant acute hazard.[1] Direct contact of the solid dust or its solutions with the eyes can lead to substantial pain, redness, and inflammation. The mechanism involves chemical interaction with the sensitive tissues of the cornea and conjunctiva. Without immediate and thorough irrigation, the potential for lasting damage exists.

-

Potential Oral and Respiratory Hazards (H302, H335): Some suppliers classify this compound as harmful if swallowed and as a respiratory irritant.[3] Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and sore throat.[9] Ingestion may cause gastrointestinal distress. The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure via these routes must be minimized through engineering controls and proper handling techniques.

Section 3: A Risk-Based Safety Paradigm: The Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks risk control measures from most to least effective. Applying this to this compound provides a robust system for minimizing exposure.

Caption: Hierarchy of Controls applied to handling solid chemical irritants.

Section 4: Protocols for Safe Handling and Use

The following protocols are designed as self-validating systems, integrating safety checks and procedural logic to ensure user protection.

Engineering Controls

The primary defense against exposure is to physically separate the researcher from the hazard.

-

Primary Handling: All weighing and transfers of this compound solid must be conducted within a certified chemical fume hood or a glovebox to contain dust and prevent inhalation.

-

Ventilation: The laboratory must be equipped with general ventilation that ensures a negative pressure relative to adjacent non-laboratory areas, preventing the escape of contaminants.

-

Emergency Equipment: A properly functioning safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[10]

Administrative Controls & Standard Work Practices

These procedures are designed to minimize the potential for exposure during routine tasks.

Protocol: Weighing and Transfer of Solid this compound

-

Pre-Task Assessment: Before handling, confirm the location of the Safety Data Sheet (SDS) and review emergency procedures. Ensure the fume hood is operational and the work area is clean and uncluttered.

-

Don PPE: At a minimum, don a lab coat, nitrile gloves, and chemical safety goggles conforming to ANSI Z87.1 standards.

-

Containment: Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain any minor spills.

-

Weighing: Use an anti-static weigh boat or tare a suitable container directly on the balance inside the hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.

-

Closure: Immediately and securely close the primary container after dispensing the required amount.

-

Cleanup: Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and bench liner as solid hazardous waste.

-

Post-Task: Remove gloves using a technique that avoids skin contact with the exterior and wash hands thoroughly with soap and water.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide an effective barrier against the specific hazards of the compound.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1) | Protects against dust and splashes, crucial given the H319 (serious eye irritation) classification.[10] |

| Skin Protection | Nitrile gloves, lab coat | Prevents direct contact with skin, mitigating the H315 (skin irritation) hazard.[10] |

| Respiratory Protection | NIOSH-approved respirator (if dust cannot be controlled by ventilation) | Required only if engineering controls fail or during large-scale spill cleanup to prevent respiratory irritation (H335).[11] |

Section 5: Storage and Chemical Compatibility

Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend storage under an inert gas to maintain purity. The storage area should be segregated from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][12] Pyridine derivatives can react vigorously with such materials, potentially leading to a fire or explosion hazard.

Section 6: Emergency Response Protocols

A clear, rehearsed emergency plan is essential. Immediate and correct action can significantly reduce the severity of an exposure.

Caption: Emergency response workflow for eye exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[12] If the person feels unwell, seek medical attention.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[12] Seek medical attention.

Accidental Release Measures

For a small laboratory spill:

-

Evacuate non-essential personnel and ensure the area is well-ventilated.

-

Don appropriate PPE, including respiratory protection if necessary.

-

Prevent the powder from becoming airborne. Gently cover the spill with an inert absorbent material like sand or vermiculite.[10]

-

Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).

-

Specific Hazards: Combustion may produce irritating and toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[9][10]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10]

Section 7: Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Conclusion

This compound presents manageable hazards, primarily as a skin and serious eye irritant, with potential for respiratory and oral toxicity. A proactive safety culture, built upon the principles of the hierarchy of controls, is the most effective method for mitigating these risks. By understanding the chemical's properties, implementing robust engineering controls, adhering to standardized handling protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

- 1. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:27012-22-2 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 27012-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound, 1G | Labscoop [labscoop.com]

- 6. 5-METHYL-2-PHENYL-PYRIDINE CAS#: 27012-22-2 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]

- 9. ICSC 1772 - 5-ETHYL-2-METHYLPYRIDINE [inchem.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 5-Methyl-2-phenylpyridine via Suzuki-Miyaura coupling

An Application Note for the Synthesis of 5-Methyl-2-phenylpyridine via Suzuki-Miyaura Coupling

Abstract

This comprehensive guide details the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research.[1][2] The protocol leverages the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][4][5] We provide a detailed, step-by-step experimental procedure for the palladium-catalyzed coupling of 2-bromo-5-methylpyridine with phenylboronic acid. This document explores the underlying reaction mechanism, the critical roles of the catalyst, base, and solvent, and offers expert insights into optimization and troubleshooting. The protocols and data presented are designed to be directly applicable by researchers, scientists, and drug development professionals, ensuring robust and reproducible results.

Introduction and Scientific Context

This compound is a substituted biaryl compound with significant applications as a ligand in coordination chemistry and as a precursor for more complex molecules in drug discovery and organic electronics.[1][2] Traditional synthetic routes can be multi-step and may require harsh conditions or organometallic reagents that produce significant hazardous waste.[1]